molecular formula C11H14N4OS B12914508 N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine CAS No. 88317-55-9

N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine

Cat. No.: B12914508
CAS No.: 88317-55-9
M. Wt: 250.32 g/mol
InChI Key: BDCBVKOCKLTBNB-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanyl (-S-) linker connected to an N,N-dimethylethanamine chain. Its molecular formula is C₁₁H₁₃N₅OS (inferred), with a molecular weight of 279.32 g/mol. The pyridinyl group enhances π-π stacking interactions in biological targets, while the dimethylaminoethyl chain improves solubility in aqueous environments.

Properties

CAS No.

88317-55-9

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

N,N-dimethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanamine

InChI

InChI=1S/C11H14N4OS/c1-15(2)7-8-17-11-14-13-10(16-11)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

BDCBVKOCKLTBNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NN=C(O1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-thiol Intermediate

  • Starting Materials: Pyridin-4-carboxylic acid hydrazide or its derivatives.
  • Cyclization: The hydrazide is reacted with carbon disulfide under basic conditions (e.g., strong base like KOH) to form the 1,3,4-oxadiazol-2-thiol ring system. This step involves nucleophilic attack and ring closure, yielding the thiol-substituted oxadiazole with the pyridin-4-yl group at the 5-position.
  • Reaction Conditions: Typically performed under reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, maintaining a strongly basic pH to favor thiol formation.
  • Yields: Moderate to good yields (~68–73%) have been reported for similar thiol oxadiazole derivatives.

Alkylation of the Oxadiazol-2-thiol to Form the Sulfanyl Linkage

  • Alkylating Agent: A haloalkylamine derivative, specifically 2-chloro-N,N-dimethylethan-1-amine or its bromide analog, is used to introduce the ethanamine side chain.
  • Mechanism: The thiol group on the oxadiazole acts as a nucleophile, attacking the alkyl halide to form a thioether bond (-S-alkyl).
  • Reaction Conditions: The reaction is carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to deprotonate the thiol and facilitate nucleophilic substitution.
  • Temperature and Time: Typically reflux or elevated temperatures (80–120 °C) for several hours (4–24 h) to ensure complete conversion.
  • Yields: Quantitative to high yields (up to 100%) have been documented for similar alkylation steps.

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%)
1 Pyridin-4-carboxylic acid hydrazide + CS2 + Base Reflux in DMF, basic pH 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-thiol 68–73
2 Oxadiazol-2-thiol + 2-chloro-N,N-dimethylethan-1-amine + K2CO3 Reflux in DMF, 12 h N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine 90–100

Analytical and Purification Techniques

  • Purification: The crude products are purified by recrystallization or column chromatography using solvents such as ethyl acetate, hexane, or dichloromethane.
  • Characterization: The final compound and intermediates are characterized by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy to verify functional groups.
    • Elemental analysis for purity assessment.
  • Computational Modeling: Molecular geometry and conformations can be predicted using computational chemistry software to support experimental findings.

Research Findings and Notes

  • The oxadiazole ring formation via hydrazide and carbon disulfide is a well-established method, providing a reliable route to 1,3,4-oxadiazol-2-thiol intermediates.
  • The alkylation step is highly efficient when using haloalkylamines and appropriate bases, enabling the introduction of diverse amine substituents.
  • The pyridin-4-yl substituent is introduced early in the synthesis via the hydrazide precursor, ensuring regioselectivity and structural integrity.
  • Variations in alkyl chain length and amine substitution can be explored by modifying the alkylating agent, allowing for structural analog development.
  • The synthetic approach avoids harsh conditions, making it suitable for scale-up and further medicinal chemistry applications.

Summary Table of Preparation Methods

Aspect Description Reference
Oxadiazole ring formation Cyclization of pyridin-4-carboxylic acid hydrazide with CS2 under basic conditions
Thiol intermediate isolation Recrystallization or chromatography
Alkylation step Nucleophilic substitution of thiol with 2-chloro-N,N-dimethylethan-1-amine in DMF/K2CO3
Reaction conditions Reflux, 80–120 °C, 4–24 h
Yields 68–73% (thiol), 90–100% (alkylation)
Characterization NMR, MS, IR, elemental analysis

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Compound Name / Source Core Structure Substituents Molecular Weight (g/mol) Key Physical Properties
Target Compound 1,3,4-Oxadiazole 5-(Pyridin-4-yl), 2-(sulfanylethyl-N,N-dimethylamine) ~279.32 Not reported; predicted moderate solubility
1,4-Bis{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane 1,3,4-Oxadiazole (dimer) Two 5-(pyridin-4-yl) groups linked via butane-thioether 548.64 Crystalline solid; higher rigidity
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives 1,3,4-Oxadiazole 5-(4-Chlorophenyl), 2-sulfanyl acetamide (variable N-alkyl/aryl groups) 375–389 MP: 134–178°C; moderate cytotoxicity
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole 5-(Pyridin-4-yl), 3-alkylsulfanyl ~250–300 Synthesized at RT; stable in alkaline media
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole 5-(Indol-3-ylmethyl), 2-sulfanyl acetamide ~400–420 MP: 160–200°C; antibacterial activity

Key Observations :

  • The dimethylaminoethyl chain enhances hydrophilicity compared to acetamide or aryl substituents, which may improve bioavailability.

Key Observations :

  • Pyridinyl groups (as in the target compound) may enhance binding to nicotinic receptors or kinases, whereas chlorophenyl/indolyl groups favor antimicrobial activity.
  • The dimethylaminoethyl chain could reduce emetogenicity compared to first-generation PDE4 inhibitors like rolipram .

Toxicity and Solubility

  • Target Compound: The dimethylamino group likely reduces cytotoxicity compared to halogenated derivatives (e.g., 4-chlorophenyl in ).

Biological Activity

N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C12H15N3OSC_{12}H_{15}N_3OS and has a molecular weight of approximately 241.33 g/mol. Its structure includes a pyridine ring and an oxadiazole moiety, which are known for their biological activities.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing oxadiazole rings have shown significant activity against various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus40 μg/mL
Compound BE. coli200 μg/mL
Compound CP. aeruginosa500 μg/mL

These findings suggest that modifications in the structure can enhance or diminish antibacterial efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines.

Case Study:
In a study involving MCF cell lines, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM, indicating effective cytotoxicity against cancer cells. Flow cytometry analysis revealed that the compound accelerated apoptosis in a dose-dependent manner .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis through the generation of reactive oxygen species (ROS), leading to cell death.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells suggests that this compound may modulate pathways involved in cell survival and death.

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